molecular formula C11H19NO3 B3059953 Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1523617-90-4

Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B3059953
CAS No.: 1523617-90-4
M. Wt: 213.27
InChI Key: FIPZGKLMWFRNLL-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.273 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylic acid as the starting material.

  • Protection and Deprotection: The hydroxyl group is protected using tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using large reactors to ensure consistent quality and yield.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the carbonyl group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophiles such as amines and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Alcohols and their derivatives.

  • Substitution Products: Various amines and alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

  • Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: This compound differs by having a ketone group instead of a hydroxyl group.

  • Tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: This compound has a formyl group instead of a hydroxyl group.

Uniqueness: The presence of the hydroxyl group in tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Properties

IUPAC Name

tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPZGKLMWFRNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159443
Record name 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523617-90-4
Record name 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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